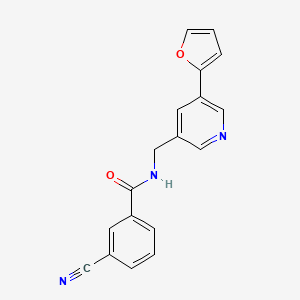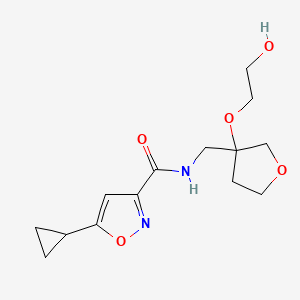
5-cyclopropyl-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-cyclopropyl-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)isoxazole-3-carboxamide” is a complex organic compound. It contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The compound also contains a cyclopropyl group and a tetrahydrofuran ring, both of which are common motifs in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The isoxazole ring, cyclopropyl group, and tetrahydrofuran ring would all contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present. The isoxazole ring, for example, can participate in a variety of reactions, including cycloadditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would depend on the specific arrangement of its functional groups.Scientific Research Applications
Synthesis and Characterization of Complex Compounds
Research includes the synthesis and characterization of complex molecules with isoxazole rings and cyclopropyl groups, which are essential for understanding their chemical behavior and potential applications in material science and chemistry. For example, studies have described the synthesis of dimethoxy-N derivatives and their structural analysis, offering insights into their potential as building blocks in organic synthesis (Xiaodong Chen, Jiao Ye, & A. Hu, 2012).
Antitumor and Herbicidal Activity
Isoxazole derivatives, similar to the query compound, have been explored for their antitumor properties. For instance, the synthesis and chemistry of imidazotetrazines derivatives demonstrate their broad-spectrum antitumor activity, hinting at the therapeutic potential of such structures (M. Stevens et al., 1984). Similarly, compounds with cyclopropyl and isoxazole groups have been designed for herbicidal activity, showing effectiveness against specific weeds, providing a foundation for agrochemical research (Xinlin Sun et al., 2020).
Novel Synthetic Routes and Chemical Reactions
Research also encompasses developing novel synthetic routes for isoxazole-containing compounds, which is crucial for advancing chemical synthesis and discovering new therapeutic agents. Studies detail innovative methods for creating isoxazole derivatives with potential implications in drug development and synthetic chemistry (V. V. Tkachenko et al., 2014).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
properties
IUPAC Name |
5-cyclopropyl-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c17-4-6-20-14(3-5-19-9-14)8-15-13(18)11-7-12(21-16-11)10-1-2-10/h7,10,17H,1-6,8-9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLCSIAQBGSDCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC3(CCOC3)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)isoxazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2668564.png)

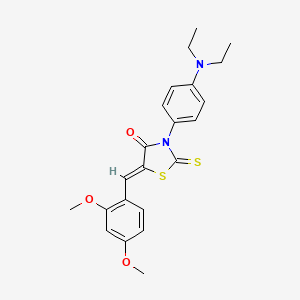
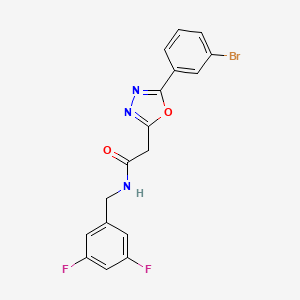
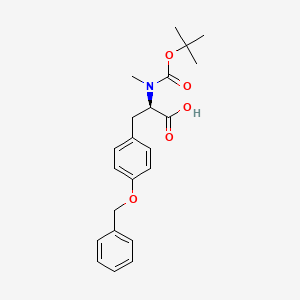
![N-[4-(benzylsulfamoyl)phenyl]acetamide](/img/structure/B2668570.png)
![N-(3-fluoro-4-methylphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2668572.png)
![4-(2-fluorophenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2668573.png)
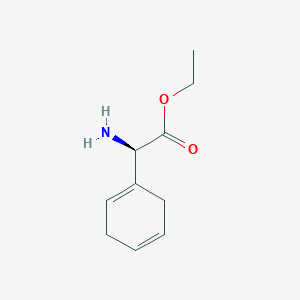

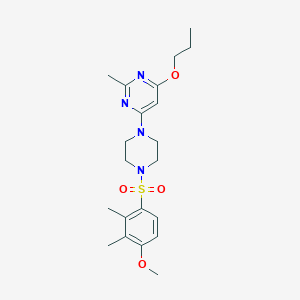
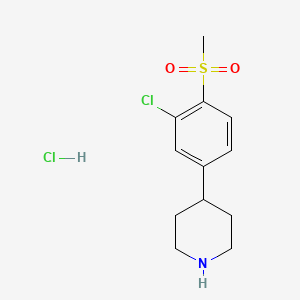
![1-[3-(2-Chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2668583.png)
